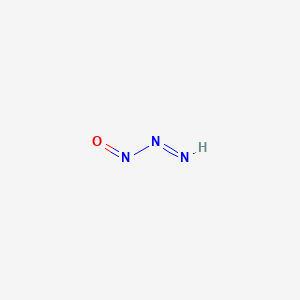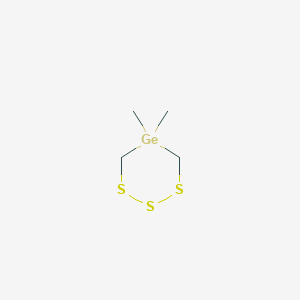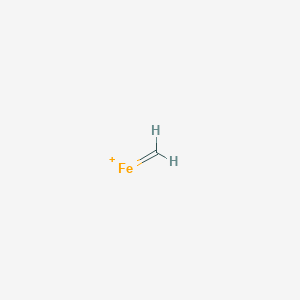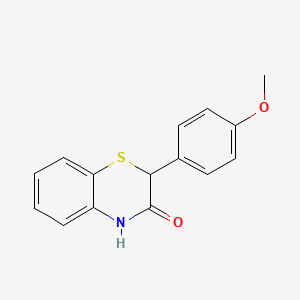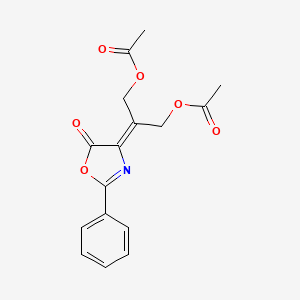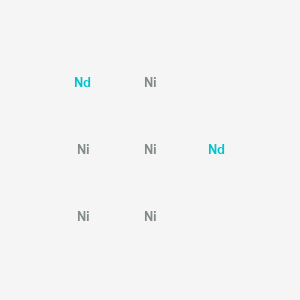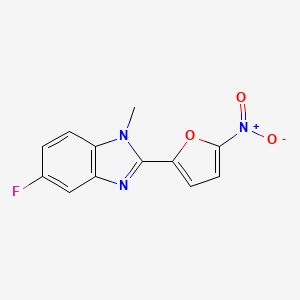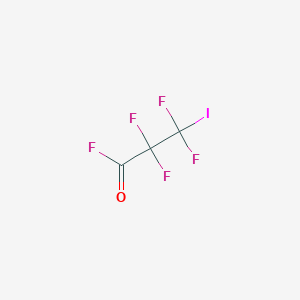![molecular formula C17H19NO B14368225 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol CAS No. 90235-55-5](/img/structure/B14368225.png)
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexanol ring and a butadiyne chain substituted with a methyl(phenyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol typically involves the coupling of a cyclohexanol derivative with a butadiyne chain. The process often employs oxidative acetylene coupling strategies, which are facilitated by orthogonal alkyne protection groups . The reaction conditions usually require a catalyst, such as palladium or copper, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols and amines.
科学的研究の応用
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol: A similar compound with a cyclopentanol ring instead of a cyclohexanol ring.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Another related compound with a different structural backbone.
Uniqueness
1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
90235-55-5 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
1-[4-(N-methylanilino)buta-1,3-diynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H19NO/c1-18(16-10-4-2-5-11-16)15-9-8-14-17(19)12-6-3-7-13-17/h2,4-5,10-11,19H,3,6-7,12-13H2,1H3 |
InChIキー |
SOCCKSGZZIURQG-UHFFFAOYSA-N |
正規SMILES |
CN(C#CC#CC1(CCCCC1)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
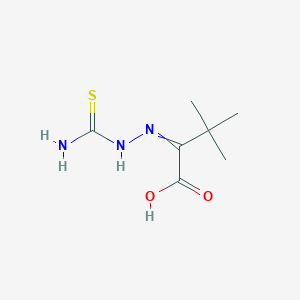


![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
